
Monosialogangloside GM1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
El gangliósido GM1 se puede preparar mediante varios métodos. Un método común implica la extracción de gangliósidos de tejidos, seguida de fraccionamiento y purificación utilizando técnicas cromatográficas . Otro método implica la extracción de CO2 supercrítico y la sialidasa inmovilizada, lo que permite la aislamiento, conversión y purificación del gangliósido GM1 del cerebro de cerdo . Este método tiene el potencial de aplicarse en la producción industrial debido a su alto rendimiento y eficiencia .
Análisis De Reacciones Químicas
Preparation of GM1 with Homogeneous Ceramide Moiety
-
GM1 prepared through the above procedures is heterogeneous in the ceramide moiety. GM1 species with homogeneous C18- or C20-sphingosine, but still with some minor acyl chain heterogeneity (over 90% stearic acid), are prepared by reversed-phase chromatography .
-
GM1 species that are completely homogeneous in the ceramide moiety can be prepared from GM1 species containing 18- or 20-sphingosine by specific alkaline hydrolysis to yield lyso-GM1, a GM1 derivative lacking the acyl chain. Acylation of lyso-GM1 with an activated acyl chain or with a reactive anhydride yields completely homogeneous GM1 with a defined structure .
Radioactive GM1 and Derivatives
Several procedures exist for preparing radioactive GM1, containing 3H or 14C in various parts of the molecule .
-
GM1 can be 3H-labeled at position 3 of sphingosine through oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone, followed by reduction with tritiated sodium borohydride and reversed-phase HPLC to separate diastereoisomers .
-
Isotopic 3H-labeling at C6 of the external galactose is achieved by oxidation with galactose-oxidase, with the resulting aldehyde reduced using 3H-labeled sodium borohydride .
-
GM1 labeled at C11 of sialic acid is obtained by preparing the neuraminic acid-containing GM1 and then re-N-acetylating it with 3H- or 14C-labeled acetic anhydride .
-
Labeling at the fatty acid moiety involves preparing GM1 from lyso-GM1 by acylation with 3H- or 14C-labeled fatty acid to reconstitute the GM1 structure .
-
Catalytic hydrogenation of the GM1 sphingosine double bond with 3H-labeled sodium borohydride allows for the preparation of GM1 containing 3H-labeled sphinganine .
Chemoenzymatic Cascade Strategy
A modular chemoenzymatic cascade assembly (MOCECA) strategy allows for the customized and large-scale synthesis of ganglioside analogs with various glycan and ceramide epitopes . This approach involves precisely regulating the combination of various oligosaccharides, sphingosines, and fatty acids . The assembly of analogs is now more diversified and convenient for industrialization thanks to the preparation of various modules at the hectogram scale with high purity . Using MOCECA, several gangliosides with promise for therapeutic use and GM1 analogs with diverse ceramides have been generated . Unique ceramide modifications on GM1 were proven to have different neurobiological activities, and importantly, the exact two-component structure of the GM1 commercialized drug was reinterpreted .
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Neurodegenerative Diseases
GM1 has been extensively studied for its neuroprotective properties, particularly in conditions like Parkinson's Disease (PD) and Alzheimer's Disease (AD).
Parkinson's Disease
GM1 has shown promising results in preclinical and clinical studies for PD. It protects dopaminergic neurons from degeneration and reduces α-synuclein aggregation, a hallmark of PD pathology.
- Case Study : A study involving MPTP-induced models demonstrated that GM1 administration significantly preserved striatal dopamine levels and improved behavioral outcomes. Animals treated with GM1 exhibited a marked decrease in α-synuclein aggregation compared to control groups .
Parameter | Control Group | GM1 Treatment Group |
---|---|---|
Striatal DA Levels | Decreased | Increased |
α-Synuclein Aggregate Size | Larger aggregates | Smaller aggregates |
Behavioral Recovery Score | Low | High |
Alzheimer's Disease
In AD, GM1 modulates amyloid precursor protein (APP) processing and reduces amyloid-beta (Aβ) plaque formation.
- Mechanism : GM1 interacts with γ-secretase, enhancing its cleavage of APP, which decreases Aβ levels and potentially alleviates cognitive dysfunction associated with AD .
Parameter | Without GM1 | With GM1 |
---|---|---|
Aβ Plaque Deposition | High | Reduced |
Cognitive Function Score | Low | Improved |
Enhancing Neuroplasticity and Regeneration
GM1 has been identified as a key factor in promoting neural regeneration and plasticity following injuries.
Spinal Cord Injury
Research indicates that intrathecal administration of GM1 enhances recovery following spinal cord injuries by stimulating neuroplasticity.
- Study Findings : In Wistar rats, intrathecal GM1 application after spinal cord contusion resulted in improved functional recovery and reduced neuronal destruction .
Time Post-Injury | Functional Recovery (Scale 0-10) |
---|---|
24 hours | 3 |
48 hours | 5 |
72 hours | 8 |
Therapeutic Developments in Genetic Disorders
GM1 gangliosidosis is a genetic disorder characterized by the accumulation of GM1 due to enzyme deficiencies. Therapeutic strategies involving GM1 are being explored.
Substrate Reduction Therapy
Studies have shown that substrate reduction therapy using Miglustat can effectively reduce GM1 levels in patients with gangliosidosis.
- Clinical Application : Flow cytometric methods have been developed to monitor changes in GM1 levels in patients, correlating these changes with clinical severity .
Treatment Type | Pre-Treatment GM1 Level (%) | Post-Treatment GM1 Level (%) |
---|---|---|
Control | 100 | 100 |
Miglustat | 100 | Reduced to ~50 |
Mechanistic Insights into GM1 Functionality
Research continues to elucidate the mechanisms through which GM1 exerts its effects on neuronal health and disease modulation.
Interaction with Cellular Receptors
GM1's ability to cluster at lipid rafts enhances signaling pathways critical for neuroprotection.
Mecanismo De Acción
El mecanismo de acción del gangliósido GM1 implica su interacción con los receptores de membrana y la posterior activación de las vías de señalización. El gangliósido GM1 interactúa con el receptor de tirosina quinasa de membrana, TrkA, que sirve como receptor del factor de crecimiento nervioso . Esta interacción está mediada por la porción de oligosacárido del gangliósido GM1, que activa el receptor e induce la neurogénesis . Además, el gangliósido GM1 modula la actividad de la señalización del receptor dependiente de la neurotrofina y estabiliza la conformación de proteínas como la α-sinucleína .
Comparación Con Compuestos Similares
Los compuestos similares incluyen los gangliósidos GD1a, GD1b, GT1b y GQ1b . Estos compuestos comparten estructuras similares pero difieren en el número y la posición de los residuos de ácido siálico. El gangliósido GM1 es único en su capacidad para interactuar con receptores específicos y modular las funciones neuronales . Otros gangliósidos, como GD1a y GD1b, también juegan papeles importantes en el sistema nervioso central pero tienen diferentes propiedades funcionales .
Actividad Biológica
Monosialoganglioside GM1 (GM1) is a key member of the ganglioside family, which plays a critical role in various biological processes, particularly in the nervous system. This article provides an in-depth examination of GM1's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
GM1 is characterized by its unique structure, consisting of a sialic acid residue linked to a ceramide backbone. This structure imparts both hydrophilic and hydrophobic properties, allowing GM1 to interact with various biomolecules and cellular components effectively. The amphiphilic nature of GM1 facilitates its incorporation into cell membranes, influencing membrane dynamics and signaling pathways .
Neurotrophic Effects
GM1 exhibits significant neurotrophic activity, promoting neuronal survival and differentiation. It enhances the release of neurotrophins, such as nerve growth factor (NGF), which are crucial for neuronal health and plasticity. Studies have demonstrated that GM1 can activate high-affinity NGF receptors, leading to improved neuronal function .
Interaction with Toxins
GM1 serves as a receptor for cholera toxin and E. coli heat-labile enterotoxin, facilitating their entry into host cells. The binding of these toxins to GM1 triggers intracellular signaling cascades that can disrupt normal cellular functions, leading to conditions such as diarrhea in cholera .
Neurodegenerative Diseases
Due to its neuroprotective properties, GM1 has been investigated as a potential treatment for various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Clinical trials have shown that GM1 administration can alleviate symptoms associated with these conditions by promoting neuronal repair and reducing apoptosis in affected areas .
Cancer Treatment
Recent research has explored the use of GM1 as a drug delivery vehicle for chemotherapeutic agents. For instance, GM1 micelles have been shown to encapsulate paclitaxel (Ptx), enhancing its delivery to tumor sites while reducing systemic toxicity. In murine models, GM1-Ptx formulations demonstrated increased apoptosis in tumor cells and reduced metastasis compared to controls .
Case Study 1: Parkinson's Disease
A controlled phase II study evaluated the effects of GM1 in patients with Parkinson's disease. The results indicated significant improvements in motor function and quality of life metrics among participants receiving GM1 compared to those on placebo. This suggests that GM1 may counteract dopaminergic neuron degeneration characteristic of the disease .
Case Study 2: Cancer Therapy
In a study involving murine mammary gland cancer models, treatment with GM1-Ptx micelles resulted in a notable reduction in tumor growth and metastasis. Histological analyses revealed increased apoptotic cell death in tumors treated with the GM1-Ptx complex compared to untreated groups. Moreover, the presence of myeloid-derived suppressor cells (MDSCs) was significantly altered following treatment, indicating potential immunomodulatory effects of GM1 .
Summary of Research Findings
Study | Focus | Findings |
---|---|---|
Phase II Study (Parkinson's) | Neurodegenerative Diseases | Improved motor function; enhanced quality of life |
Murine Model (Cancer) | Drug Delivery | Reduced tumor growth; increased apoptosis; altered MDSC populations |
Propiedades
Número CAS |
37758-47-7 |
---|---|
Fórmula molecular |
C73H131N3O31 |
Peso molecular |
1546.8 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |
Clave InChI |
QPJBWNIQKHGLAU-IQZHVAEDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Apariencia |
Unit:50 mgPurity:98+%Physical solid |
Sinónimos |
GM1; Monosialoganglioside GM1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.